N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a pyridine ring, an azetidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions . The reaction conditions can vary, but often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of amines.
Scientific Research Applications
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Uniqueness
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine is unique due to its combination of a pyridine ring, an azetidine ring, and a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15F3N4 |
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Molecular Weight |
308.30 g/mol |
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C15H15F3N4/c1-21(13-6-5-11(8-20-13)15(16,17)18)12-9-22(10-12)14-4-2-3-7-19-14/h2-8,12H,9-10H2,1H3 |
InChI Key |
INHTXANTUAPNIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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